2,3',4,4',5,5'-ヘキサクロロビフェニル

概要

説明

2,3’,4,4’,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It is one of the many congeners of PCBs, which are synthetic organic chemicals with 1 to 10 chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

科学的研究の応用

2,3’,4,4’,5,5’-Hexachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used as a reference material in environmental analysis to monitor PCB contamination. In biological research, it is used to study the mechanisms of toxicity and bioaccumulation in living organisms. Additionally, it has applications in studying endocrine disruption and its effects on the hormone system .

作用機序

Target of Action

The primary targets of 2,3’,4,4’,5,5’-Hexachlorobiphenyl are the circadian rhythm and metabolic genes . It has been shown to alter the expression of these genes, which play a crucial role in maintaining the body’s internal biological clock and metabolic processes .

Biochemical Pathways

The compound affects several biochemical pathways. Notably, it disrupts the circadian rhythm, FoxO signaling, and insulin resistance pathways . The disruption of these pathways can lead to significant downstream effects, including alterations in behavior and metabolic disruptions .

Pharmacokinetics

It is known to be a persistent organic pollutant , indicating that it is resistant to environmental degradation and can bioaccumulate in animal tissue . This persistence and bioaccumulation can impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2,3’,4,4’,5,5’-Hexachlorobiphenyl’s action include changes in gene expression and disruption of normal circadian rhythms . At a cellular level, it can lead to metabolic disruptions, potentially contributing to conditions like nonalcoholic fatty liver disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4,4’,5,5’-Hexachlorobiphenyl. As a persistent organic pollutant, it can remain in the environment for extended periods . Its stability and action can be influenced by factors such as temperature , and its efficacy can be affected by the concentration of the compound in the environment .

生化学分析

Biochemical Properties

2,3’,4,4’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of phase I and II xenobiotic metabolizing enzymes. It interacts with enzymes such as cytochrome P450 (CYP1A1), which is involved in the metabolism of various xenobiotics. The compound acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This interaction leads to the expression of multiple enzyme genes, which are crucial for the detoxification and metabolism of xenobiotic substances .

Cellular Effects

2,3’,4,4’,5,5’-Hexachlorobiphenyl has been shown to have various effects on different types of cells and cellular processes. It can disrupt cellular calcium homeostasis and increase the production of reactive oxygen species (ROS), leading to oxidative stress. This compound also affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, it can alter gene expression and cellular metabolism, potentially leading to cellular injury and proliferation .

Molecular Mechanism

The molecular mechanism of 2,3’,4,4’,5,5’-Hexachlorobiphenyl involves its binding interactions with biomolecules and its ability to activate or inhibit enzymes. The compound binds to the XRE promoter region of genes, leading to the activation of phase I and II xenobiotic metabolizing enzymes. This activation results in the metabolism and detoxification of various xenobiotics. Additionally, 2,3’,4,4’,5,5’-Hexachlorobiphenyl can inhibit or activate other enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,4’,5,5’-Hexachlorobiphenyl can change over time. The compound is known for its stability and resistance to degradation, which means it can persist in the environment and in biological systems for extended periods. Long-term exposure to this compound can lead to chronic effects on cellular function, including disruptions in cellular metabolism and gene expression. Studies have shown that 2,3’,4,4’,5,5’-Hexachlorobiphenyl can bioaccumulate in animal tissues, leading to long-term toxic effects .

Dosage Effects in Animal Models

The effects of 2,3’,4,4’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxifying enzymes, leading to the metabolism and elimination of xenobiotics. At high doses, 2,3’,4,4’,5,5’-Hexachlorobiphenyl can cause toxic effects, including liver damage, disruption of endocrine function, and increased risk of cancer. Threshold effects have been observed, where the compound’s toxic effects become more pronounced at higher concentrations .

Metabolic Pathways

2,3’,4,4’,5,5’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily those related to the detoxification and metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to its breakdown and elimination. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, 2,3’,4,4’,5,5’-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its hydrophobic nature. This accumulation can lead to prolonged exposure and potential toxic effects. Additionally, 2,3’,4,4’,5,5’-Hexachlorobiphenyl can be transported across cell membranes through passive diffusion and active transport mechanisms .

Subcellular Localization

The subcellular localization of 2,3’,4,4’,5,5’-Hexachlorobiphenyl can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of 2,3’,4,4’,5,5’-Hexachlorobiphenyl in these compartments can affect cellular processes, including protein synthesis, energy production, and detoxification .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination and specific substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,4’,5,5’-Hexachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. This method allowed for the production of various PCB congeners by adjusting the reaction conditions .

化学反応の分析

Types of Reactions: 2,3’,4,4’,5,5’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reductive dechlorination can occur under anaerobic conditions, leading to the removal of chlorine atoms.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other substituents.

Common Reagents and Conditions:

Oxidation: Catalysts such as cytochrome P450 enzymes are commonly used.

Reduction: Electron donors like sodium acetate can enhance reductive dechlorination.

Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.

Major Products:

Oxidation: Hydroxylated biphenyls.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyls with different substituents.

類似化合物との比較

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

Uniqueness: 2,3’,4,4’,5,5’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and biological activity. Compared to other hexachlorobiphenyls, it has a distinct profile in terms of its toxicological effects and its ability to bioaccumulate .

生物活性

2,3',4,4',5,5'-Hexachlorobiphenyl (HCB) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have been widely used in industrial applications. Due to their persistence in the environment and potential for bioaccumulation, PCBs, including HCB, have raised significant concerns regarding their biological effects on human health and ecosystems. This article reviews the biological activity of HCB, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

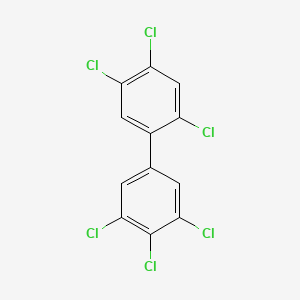

Chemical Structure and Properties

HCB has six chlorine atoms substituted on a biphenyl structure. Its chemical formula is C12H4Cl6, and it has a molecular weight of 360.83 g/mol. The presence of multiple chlorine atoms contributes to its hydrophobic nature and lipophilicity, leading to accumulation in fatty tissues.

Mechanisms of Biological Activity

HCB exhibits various biological activities through several mechanisms:

- Endocrine Disruption : HCB is known to interact with hormone receptors, particularly the aryl hydrocarbon receptor (AhR). This interaction can lead to altered gene expression related to endocrine function.

- Cytotoxicity : Studies have shown that HCB can induce oxidative stress in cells, leading to apoptosis and necrosis.

- Immunotoxicity : HCB exposure has been linked to immunosuppression and altered immune responses in various animal models.

Toxicological Effects

The toxicological profile of HCB has been extensively studied. Key findings include:

- Carcinogenic Potential : HCB has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Animal studies have demonstrated an increased incidence of liver tumors following chronic exposure.

- Neurotoxicity : Research indicates that HCB can affect neurodevelopmental processes. In rodent models, prenatal exposure has been associated with behavioral changes and cognitive deficits.

- Reproductive Toxicity : HCB exposure has been linked to adverse reproductive outcomes, including reduced fertility and developmental abnormalities in offspring.

Case Study 1: Human Exposure and Health Outcomes

A cohort study conducted in Anniston, Alabama, where residents were exposed to high levels of PCBs, including HCB, revealed significant health impacts. The study found elevated rates of liver disease and reproductive issues among residents compared to control groups. Blood samples indicated higher concentrations of HCB correlated with adverse health outcomes.

Case Study 2: Wildlife Studies

Research on wildlife populations exposed to HCB in contaminated habitats showed notable declines in species diversity. For example, studies on fish populations in the Great Lakes indicated that HCB accumulation was associated with reproductive failures and developmental abnormalities.

Table 1: Summary of Toxicological Effects of HCB

| Effect Type | Description | Reference |

|---|---|---|

| Carcinogenicity | Possible human carcinogen; liver tumors in rodents | IARC |

| Neurotoxicity | Behavioral changes in offspring following prenatal exposure | |

| Reproductive Toxicity | Reduced fertility rates in exposed populations | |

| Immunotoxicity | Altered immune responses observed in animal models |

Table 2: Concentration Levels of HCB in Various Tissues

| Tissue Type | Average Concentration (ng/g) | Reference |

|---|---|---|

| Adipose Tissue | 250 | |

| Liver | 300 | |

| Blood | 50 |

特性

IUPAC Name |

1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-4-9(15)8(14)3-6(7)5-1-10(16)12(18)11(17)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXHAWRMEPZSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074165 | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water is extremely low. ... Soluble in oils and organic solvents. | |

| Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000058 [mmHg] | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52663-72-6 | |

| Record name | 2,3′,4,4′,5,5′-Hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4MZI40CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3',4,4',5,5'-Hexachlorobiphenyl interact with biological systems and what are the downstream effects?

A1: The provided research article [] focuses on the impact of 2,3',4,4',5,5'-Hexachlorobiphenyl on the induction of cytochrome P-450 enzymes in rat liver microsomes. While the abstract doesn't delve into specific mechanisms, it highlights the compound's ability to alter enzymatic activity, which can have significant downstream effects on xenobiotic metabolism and detoxification processes. This alteration in enzyme activity can influence the body's ability to process and eliminate other compounds, potentially leading to altered drug metabolism or exacerbated toxicity.

Q2: Can 2,3',4,4',5,5'-Hexachlorobiphenyl be biodegraded?

A2: Research suggests that certain fungal species can bioconvert PCBs. The study by [] demonstrates the capability of the white-rot fungus Phlebia brevispora to bioconvert toxic PCBs, including potentially 2,3',4,4',5,5'-Hexachlorobiphenyl, although specific congeners studied were not listed. This bioconversion process could offer a potential bioremediation strategy for environmental decontamination, highlighting the role of biological agents in mitigating the environmental persistence of PCBs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。